molecular formula C21H16O3 B11600092 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one

Cat. No.: B11600092
M. Wt: 316.3 g/mol
InChI Key: QFCHMLTUURCHOZ-UHFFFAOYSA-N
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Description

9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is a complex organic compound that belongs to the class of furochromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one can be achieved through several methods. One notable method involves the [3 + 2] heteroannulation of β-ketothioamides with 4-hydroxy coumarins, mediated by phenyliodine (III) diacetate (PIDA) at room temperature . This metal-free reaction is efficient, operationally simple, and offers high yields with good functional group tolerance.

Another method involves the use of microwave-assisted protocols, where functionalized furo[3,2-c]chromen-4-ones are prepared from common 4-hydroxycoumarins, isocyanides, and aldehydes under microwave irradiation . This method is known for its excellent yields (92–99%) and expedient synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring safety, and maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the activation or inhibition of enzymes, receptors, or other proteins. Detailed mechanistic studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-(4-methylphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its furochromenone core, combined with the 4-methylphenyl group, makes it a valuable compound for various applications.

Properties

Molecular Formula

C21H16O3

Molecular Weight

316.3 g/mol

IUPAC Name

14-(4-methylphenyl)-8,12-dioxatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2(6),10,13,15-pentaen-7-one

InChI

InChI=1S/C21H16O3/c1-12-5-7-13(8-6-12)18-11-23-19-10-20-16(9-17(18)19)14-3-2-4-15(14)21(22)24-20/h5-11H,2-4H2,1H3

InChI Key

QFCHMLTUURCHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=CC4=C(C=C32)C5=C(CCC5)C(=O)O4

Origin of Product

United States

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